Achyrofuran

Description

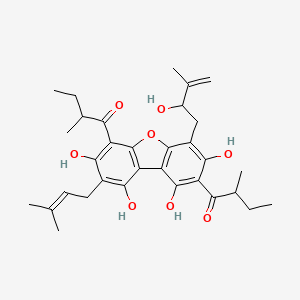

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H40O8 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

2-methyl-1-[1,3,7,9-tetrahydroxy-4-(2-hydroxy-3-methylbut-3-enyl)-6-(2-methylbutanoyl)-8-(3-methylbut-2-enyl)dibenzofuran-2-yl]butan-1-one |

InChI |

InChI=1S/C32H40O8/c1-9-16(7)25(34)23-29(38)19(13-20(33)15(5)6)31-22(30(23)39)21-27(36)18(12-11-14(3)4)28(37)24(32(21)40-31)26(35)17(8)10-2/h11,16-17,20,33,36-39H,5,9-10,12-13H2,1-4,6-8H3 |

InChI Key |

WXPMFVVMYYHSEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C1=C(C2=C(C(=C1O)CC(C(=C)C)O)OC3=C2C(=C(C(=C3C(=O)C(C)CC)O)CC=C(C)C)O)O |

Synonyms |

achyrofuran |

Origin of Product |

United States |

Methodologies for Achyrofuran Isolation and Advanced Structural Elucidation

Chromatographic Strategies for Achyrofuran Isolation from Natural Sources

The isolation of this compound from its natural matrix, primarily the plant Achyrocline satureioides, is a multi-step process requiring efficient separation techniques to purify the target compound from a complex mixture of other secondary metabolites.

High-Performance Liquid Chromatography (HPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) is a critical tool in the final purification stages of complex natural product extracts. While the initial discovery of this compound relied on a broader fractionation strategy, HPLC is instrumental in obtaining highly pure compounds for spectroscopic analysis and bioassays. The technique offers high resolution and is adaptable to various polarities.

For the separation of dibenzofurans and related phenolic compounds, reversed-phase HPLC is commonly employed. In a typical setup, a C18 column is used as the stationary phase, which effectively retains nonpolar compounds. The mobile phase often consists of a gradient system of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. This gradient allows for the sequential elution of compounds based on their polarity, with more polar compounds eluting first. The separation of polybrominated dibenzofurans has been successfully achieved using non-aqueous reversed-phase HPLC with acetonitrile as the mobile phase, demonstrating the utility of this technique for this class of compounds.

Countercurrent Chromatography Techniques for this compound Isolation

Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for the preparative-scale isolation of natural products from Achyrocline satureioides. This method avoids the irreversible adsorption of analytes onto a solid support, often leading to high recovery rates. In CCC, components of a mixture are separated based on their differential partitioning between two immiscible liquid phases.

Although the direct application of CCC for this compound has not been extensively detailed, its successful use for isolating other complex molecules from the same plant highlights its potential. For instance, the compound achyrobichalcone was isolated from Achyrocline satureioides using high-speed countercurrent chromatography (HSCCC). The process involved a two-step separation using different ratios of a hexane-ethyl acetate-methanol-water solvent system to first obtain an enriched fraction and then to purify the target compound. This demonstrates the capability of CCC to handle crude plant extracts and effectively separate compounds of similar structure, suggesting its suitability for this compound isolation. The separation of other dibenzofuran (B1670420) congeners has also been accomplished using CCC with a hexane/toluene/acetonitrile solvent system, further supporting its applicability.

Bioassay-Guided Fractionation Approaches to this compound Discovery

The discovery of this compound is a direct result of bioassay-guided fractionation, a strategy that uses biological activity to direct the chemical separation process. This approach is particularly valuable for identifying novel bioactive compounds within a complex natural extract. The process begins with the screening of a crude extract for a specific biological activity. If the extract is active, it is then subjected to chromatographic separation into simpler fractions, and each fraction is tested again. The most active fraction is selected for further separation, and this iterative process of separation and bioassay is repeated until a pure, active compound is isolated.

In the case of this compound, an extract of Achyrocline satureioides was identified for its antihyperglycemic properties. nih.gov This extract was systematically fractionated using various chromatographic techniques. At each stage, the resulting fractions were evaluated using a db/db mouse model for type 2 diabetes to identify which contained the active principle. nih.gov This process led to the successful isolation of this compound as the compound responsible for the observed blood glucose-lowering effects. nih.gov

Spectroscopic and Spectrometric Approaches for this compound Structural Assignment

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. One-dimensional (1D) and two-dimensional (2D) NMR experiments are used in concert to piece together the molecule's structure. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This collective data allows for the unambiguous assignment of the molecular connectivity.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental data for structural elucidation. The ¹H NMR spectrum gives information on the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum provides analogous information for the carbon atoms in the molecule. The chemical shifts observed in these spectra are indicative of the functional groups present and the electronic environment of each nucleus.

The reported NMR data for this compound, obtained from simulated spectra, provide the basis for its structural assignment.

Interactive ¹H NMR Data for this compound (Simulated Data, 600 MHz, CDCl₃)

| Atom No. | Peak Center (ppm) |

| 1 | 7.80 |

| 4 | 7.30 |

| 6 | 7.40 |

| 9 | 7.60 |

| 1' | 3.50 |

| 2' | 5.30 |

| 4' | 1.80 |

| 5' | 1.70 |

| OMe | 3.90 |

| OH | 5.00 |

| Data sourced from NP-MRD (ID: NP0024000) np-mrd.org |

Interactive ¹³C NMR Data for this compound (Simulated Data, 200 MHz, CDCl₃)

| Atom No. | Peak Center (ppm) |

| 1 | 122.5 |

| 2 | 156.0 |

| 3 | 145.0 |

| 4 | 112.0 |

| 4a | 121.0 |

| 4b | 125.0 |

| 5a | 118.0 |

| 6 | 110.0 |

| 7 | 148.0 |

| 8 | 115.0 |

| 9 | 120.0 |

| 9a | 150.0 |

| 1' | 22.0 |

| 2' | 123.0 |

| 3' | 132.0 |

| 4' | 26.0 |

| 5' | 18.0 |

| OMe | 56.0 |

| Data sourced from NP-MRD (ID: NP0024000) np-mrd.org |

A Comprehensive Analysis of this compound: Methodologies for Isolation and Advanced Structural Elucidation

The scientific investigation into natural products continues to unveil compounds with significant biological activities. Among these is this compound, a prenylated dibenzofuran that has garnered interest for its potential therapeutic properties. This article provides a detailed overview of the established methodologies for the isolation of this compound and the advanced spectroscopic techniques utilized for its comprehensive structural elucidation.

1 Methodologies for this compound Isolation

The primary source of this compound is the plant Achyrocline satureioides, a species native to South America. The isolation of this compound from this botanical source is a multi-step process that relies on a combination of extraction and chromatographic techniques.

The initial step involves the extraction of the dried and ground plant material. This is typically achieved using a solvent system designed to efficiently remove a broad spectrum of secondary metabolites. Following extraction, the crude extract undergoes a bioassay-guided fractionation process. This approach is critical for isolating specific bioactive compounds from a complex mixture. In the case of this compound, its antihyperglycemic activity is used as a marker to guide the separation.

The fractionation process employs various chromatographic methods. A common technique is high-speed countercurrent chromatography (HSCCC), which has been successfully used for the semi-preparative isolation of related phenolic compounds from Achyrocline satureioides. nih.govnih.gov This method separates compounds based on their differential partitioning between two immiscible liquid phases. Further purification is often achieved through preparative thin-layer chromatography (TLC) and crystallization, yielding this compound in a pure form suitable for structural analysis and biological testing. nih.gov

2 Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) in this compound Structure Confirmation

The definitive structural confirmation of this compound relies heavily on a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. These techniques provide through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of the molecular skeleton and the relative stereochemistry.

¹H and ¹³C NMR Data: The foundational 1D NMR spectra provide the initial chemical shift information for the proton and carbon atoms within the this compound molecule.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 111.9 | 6.98 (d, 8.5) |

| 2 | 128.9 | 7.37 (dd, 8.5, 2.0) |

| 3 | 119.7 | 6.91 (d, 2.0) |

| 4 | 155.6 | |

| 4a | 121.8 | |

| 5a | 119.3 | |

| 6 | 154.2 | |

| 7 | 94.7 | 6.64 (s) |

| 8 | 157.0 | |

| 9 | 104.3 | |

| 9a | 124.9 | |

| 9b | 124.9 | |

| 1' | 22.1 | 3.44 (d, 7.0) |

| 2' | 122.0 | 5.29 (t, 7.0) |

| 3' | 132.2 | |

| 4' | 25.8 | 1.81 (s) |

| 5' | 17.9 | 1.70 (s) |

| 6-OCH3 | 56.1 | 3.92 (s) |

| 8-OH | 9.58 (s) | |

| 9-OH | 9.07 (s) |

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key correlation is observed between the proton at δ 6.98 (H-1) and the proton at δ 7.37 (H-2), confirming their adjacent positions on the aromatic ring. columbia.eduresearchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached. nih.gov This is fundamental for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at δ 6.98 is correlated to the carbon at δ 111.9, confirming this as the C-1 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govresearchgate.netcreative-biostructure.com This is crucial for piecing together the carbon framework, especially around quaternary carbons that have no attached protons. In the structural elucidation of this compound, HMBC correlations were used to confirm the placement of the prenyl group and the connectivity of the dibenzofuran core. For example, correlations from the methylene (B1212753) protons of the prenyl group (H-1') to carbons in the aromatic ring would definitively establish its point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.govlibretexts.org This is particularly useful for determining the spatial arrangement of substituents. For this compound, NOESY correlations would be expected between the methoxy (B1213986) protons (6-OCH3) and the proton at H-7, as well as between the prenyl protons and adjacent protons on the aromatic ring, confirming their relative positions.

2 Mass Spectrometry (MS) for this compound Molecular Formula and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound, high-resolution electron impact mass spectrometry (HREIMS) was utilized to determine its molecular formula. The analysis revealed a molecular ion peak [M]⁺ at m/z 340.1313, which corresponds to the molecular formula C₂₀H₂₀O₅. creative-proteomics.com This information is critical for confirming the number of atoms of each element present in the molecule.

While the specific fragmentation pattern for this compound has not been extensively detailed in published literature, general fragmentation pathways for benzofuran (B130515) derivatives can be informative. nih.govresearchgate.net Common fragmentation processes for related compounds include the loss of small neutral molecules such as carbon monoxide (CO), water (H₂O), and methyl radicals (•CH₃). vscht.czlibretexts.org For this compound, potential fragmentation pathways could involve:

Loss of a methyl group from the prenyl side chain.

Cleavage of the ether linkage in the furan (B31954) ring.

Retro-Diels-Alder reaction of the furan ring.

A detailed analysis of the tandem mass spectrometry (MS/MS) data would be required to definitively map the fragmentation pathways of this compound.

3 Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. ceon.rsnih.gov While the full IR spectrum for this compound is not readily available in the literature, based on its structure, the following absorptions would be anticipated:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretching (phenolic) | 3600 - 3200 (broad) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-O stretching (ether and phenol) | 1260 - 1000 |

The presence of a broad band in the high-frequency region would confirm the hydroxyl groups, while bands in the 3100-2850 cm⁻¹ region would indicate the aromatic and aliphatic C-H bonds. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions characteristic of the entire molecular structure. libretexts.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. ceon.rs There are no published Raman spectra for this compound. However, a Raman analysis would be expected to show strong signals for the C=C stretching vibrations of the aromatic rings and the prenyl group due to their high polarizability. This technique could provide additional confirmatory data for the carbon skeleton of the molecule.

4 X-ray Crystallography for this compound Absolute Configuration and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. acs.orgnih.gov This technique requires a single crystal of the compound of sufficient quality for diffraction analysis.

To date, there are no published reports of a single-crystal X-ray diffraction study on this compound. Consequently, its absolute configuration has not been experimentally determined by this method. The isolation of this compound as a crystalline solid would be a prerequisite for such an analysis. nih.gov

In the absence of X-ray crystallographic data, other methods can be employed to determine the absolute configuration of chiral natural products. These include chiroptical methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), often in combination with quantum chemical calculations. researchgate.netingentaconnect.com These techniques compare the experimentally measured chiroptical spectra with theoretically calculated spectra for different possible stereoisomers to assign the correct absolute configuration. Such an approach could be applied to this compound to determine its absolute stereochemistry.

Biosynthetic Pathways and Precursors of Achyrofuran

Proposed Biosynthetic Origins and Core Structure Formation of Achyrofuran

The biosynthesis of this compound is hypothesized to originate from a polyketide pathway, a common route for the formation of aromatic compounds in plants. rsc.orgwur.nl This proposed pathway likely commences with a specific starter molecule, which undergoes successive condensations with extender units to build a polyketide chain.

Based on the biosynthesis of other dibenzofurans, particularly those found in the Rosaceae family, the starter unit is likely an activated form of a benzoic acid derivative, such as benzoyl-CoA. ufrgs.brnih.gov This starter molecule is then extended by the sequential addition of three malonyl-CoA molecules, a common extender unit in polyketide synthesis. This series of Claisen condensations would be catalyzed by a type III polyketide synthase (PKS). rsc.org

The resulting linear tetraketide intermediate is inherently unstable and poised for cyclization. It is proposed that an intramolecular aldol (B89426) condensation occurs to form the first aromatic ring, yielding a biphenyl (B1667301) precursor molecule, such as 3,5-dihydroxybiphenyl. rsc.org This biphenyl scaffold represents the core structure upon which further modifications will occur to ultimately yield the dibenzofuran (B1670420) framework of this compound.

Enzymatic Transformations in this compound Biosynthesis

The conversion of the initial biphenyl precursor into the complex structure of this compound necessitates a series of enzymatic transformations, including hydroxylation, oxidative cyclization, and prenylation.

Role of Specific Enzyme Classes (e.g., P450s, Laccases) in this compound Pathway Steps

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the hydroxylation and subsequent oxidative cyclization steps. Following the formation of the biphenyl intermediate, a cytochrome P450-dependent hydroxylase is proposed to introduce a hydroxyl group at a specific position on one of the phenyl rings. This hydroxylation is a critical prerequisite for the subsequent formation of the furan (B31954) ring. dntb.gov.ua The enzymatic reaction that closes the furan ring, converting the biphenyl to a dibenzofuran, is thought to be an intramolecular oxidative coupling reaction, a transformation often catalyzed by P450 enzymes in plant secondary metabolism. acs.org

Laccases: While not definitively implicated in this compound biosynthesis, laccases are known to catalyze oxidative coupling reactions of phenols. researchgate.netclearsynth.com It is conceivable that a laccase could be involved in the final ring closure to form the dibenzofuran core, although P450s are more commonly cited for such intramolecular cyclizations in similar pathways. mdpi.com

Investigation of Post-Polyketide or Terpenoid Modifications in this compound Formation

This compound possesses a unique 2,2-dimethyl-2H-pyran ring fused to the dibenzofuran core. This moiety is derived from the terpenoid pathway. The formation of this ring system likely involves the prenylation of a hydroxylated dibenzofuran intermediate. A prenyltransferase would catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) unit, a product of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, to the aromatic ring. wur.nl

Following prenylation, the attached prenyl group must undergo cyclization to form the pyran ring. This is likely an oxidative cyclization, potentially catalyzed by another P450 enzyme or a berberine (B55584) bridge-like enzyme, which has been shown to be involved in the formation of similar heterocyclic rings in other natural products. nih.govresearcher.life

Genetic and Genomic Approaches to Elucidating this compound Biosynthetic Gene Clusters

To date, there have been no specific genetic or genomic studies published that identify the biosynthetic gene cluster (BGC) responsible for this compound production in Achyrocline satureioides. The identification of such a cluster is a critical step in fully elucidating the biosynthetic pathway.

In other plant species, genes for a specific biosynthetic pathway are often co-located in the genome, forming a BGC. ufrgs.br A typical dibenzofuran BGC would be expected to contain genes encoding a biphenyl synthase (a type III PKS), one or more cytochrome P450s, methyltransferases, and potentially a prenyltransferase. nih.gov

Future research employing genome sequencing of Achyrocline satureioides and subsequent bioinformatic analysis using tools like antiSMASH could lead to the discovery of the this compound BGC. creative-biostructure.com Transcriptomic analysis of the plant, particularly under conditions that may induce the production of this compound, could help to identify candidate genes whose expression correlates with the compound's accumulation.

Precursor Feeding Studies and Isotopic Labeling in this compound Biosynthesis Research

There is a notable absence of published precursor feeding or isotopic labeling studies specifically investigating the biosynthesis of this compound in Achyrocline satureioides. Such experiments are fundamental for experimentally validating proposed biosynthetic pathways.

Precursor feeding studies would involve supplying the plant or cell cultures with hypothesized precursors (e.g., labeled benzoic acid, malonyl-CoA) and tracking their incorporation into the final this compound molecule. washington.edu This would provide direct evidence for the building blocks of the molecule.

Isotopic labeling is a powerful technique to trace the metabolic fate of atoms through a biosynthetic pathway. clearsynth.comwikipedia.org By feeding the plant with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁸O), researchers can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine which atoms from the precursor are incorporated into the this compound structure and where they are located. wikipedia.org This can confirm the proposed cyclization and rearrangement steps. For instance, feeding with ¹³C-labeled acetate (B1210297) would help to delineate the polyketide origin of the dibenzofuran core.

The application of these techniques to Achyrocline satureioides is a crucial next step to move from a theoretical model of this compound biosynthesis to a scientifically proven pathway.

Achyrofuran Analogues: Derivatization and Structure Activity Relationship Sar Studies

Design Principles for Achyrofuran Derivatization and Analogue Creation

The development of this compound analogues is guided by several rational design principles aimed at optimizing its molecular properties. A primary motivation is to enhance potency, improve selectivity, and refine pharmacokinetic profiles. The core structural features of this compound that are central to these design strategies include its planar dibenzofuran (B1670420) nucleus, a 2,2'-biphenol (B158249) moiety, and various peripheral functionalities. conicet.gov.ar

One key design strategy involves structural simplification to probe the significance of the core scaffold. For instance, researchers have designed analogues that lack certain peripheral groups to improve properties like hydrophilicity and to investigate the core's intrinsic activity. nih.gov In one study, analogues were designed as potential inhibitors of fructose (B13574) 1,6-bisphosphatase (FBPase), a target for diabetes. nih.govresearchgate.net The design involved removing the native methylpentenol and methylpentene groups from this compound to enhance water solubility and focus on the interaction of the dibenzofuran scaffold with the enzyme's allosteric site. nih.gov This approach led to the selection of simplified analogues for synthesis based on their potential to be novel and potent FBPase inhibitors. nih.gov

Another principle is the use of the natural product scaffold as a template for exploring different therapeutic targets. This compound was identified from a pool of natural products with known anti-diabetic activity for its potential as an FBPase inhibitor, demonstrating the principle of using natural diversity as a starting point for drug design. nih.gov For its antibacterial activity, the planarity of the dibenzofuran core is considered a crucial element, making the preservation of this feature a guiding principle in the design of new antibacterial analogues. conicet.gov.ar

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound analogues involves complex organic chemistry techniques, targeting either the central dibenzofuran core or its peripheral functional groups.

The dibenzofuran core is a defining feature of this compound, and its synthesis or modification is a key step in creating analogues. researchgate.netconicet.gov.ar Several methods have been reported for constructing this heterocyclic system.

One efficient, one-pot procedure involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr) to assemble the dibenzofuran structure from simpler fluoroarenes and 2-bromophenyl acetates. acs.org Another reported synthesis of an this compound analogue involved the treatment of a hexamethoxybiphenyl precursor with hydrobromic acid (HBr), which accomplished both the cyclization to form the dibenzofuran ring and the demethylation of hydroxyl groups. ekb.eg Oxidative dimerization and cyclization using reagents like iron (III) chloride have also been employed to create the dibenzofuran ring system from phenolic precursors. ekb.eg

Modifying the functional groups attached to the dibenzofuran core allows for fine-tuning of a compound's properties. This can involve adding, removing, or changing substituents on the aromatic rings or other parts of the molecule.

In the synthesis of an FBPase inhibitor analogue, a tetrahydroxydibenzofuran intermediate, formed via cyclization, was subsequently acylated to yield the final product (analogue 41). ekb.eg Another synthetic approach towards a "pre-achyrofuran" molecule involved the prenylation and subsequent Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene, demonstrating methods to introduce key side chains onto the foundational aromatic ring. biointerfaceresearch.com Furthermore, a significant derivatization strategy involved the complete removal of the methylpentenol and methylpentene side chains to improve hydrophilicity, as seen in the design of analogues 15 and 16. nih.gov

In Vitro Pharmacological Profiling of this compound Derivatives and Structure-Activity Correlations

The evaluation of newly synthesized this compound derivatives in biological assays is essential to determine their activity and establish SAR. The parent compound, this compound, demonstrates remarkable antibacterial activity, killing methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains at nanomolar concentrations. researchgate.net Its mechanism is believed to involve the permeabilization of the bacterial cell membrane, a function attributed to the 2,2'-biphenol moiety within the rigid dibenzofuran core. conicet.gov.ar

SAR studies on this compound analogues have provided insights into the structural requirements for specific biological activities. For example, two simplified analogues, 15 and 16 , were synthesized and tested for their ability to inhibit FBPase. nih.gov

Analogue 15 was designed without chiral centers to simplify its structure. nih.gov

Analogue 16 was synthesized as a mixture of stereoisomers. nih.gov

Both compounds were evaluated in vitro using a coupled-enzyme assay against pig kidney and human liver FBPase, with the natural allosteric inhibitor AMP used as a control. nih.gov The results showed that both analogues inhibited the enzymes with IC₅₀ values comparable to that of AMP. nih.gov To confirm that the inhibition was due to binding at the allosteric site, a competition experiment was performed with TNP-AMP, a fluorescent analogue of AMP that binds to the same site. nih.govbc.edu The data suggested that analogues 15 and 16 are indeed new allosteric inhibitors of FBPase. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Analogue 15 | Pig Kidney FBPase | 8.8 ± 0.6 | nih.gov |

| Human Liver FBPase | 14.0 ± 1.0 | ||

| Analogue 16 | Pig Kidney FBPase | 15.0 ± 1.0 | |

| Human Liver FBPase | 22.0 ± 2.0 | ||

| AMP (Control) | Pig Kidney FBPase | 10.0 ± 0.9 | nih.gov |

| Human Liver FBPase | 1.1 ± 0.1 |

These findings provide strong evidence that the this compound scaffold can be a template for generating potent FBPase inhibitors and that the peripheral side chains are not strictly necessary for this particular activity. nih.gov However, there remains a need for more conclusive information regarding the structure-activity relationships for the antibacterial properties of dibenzofurans. nih.gov

Computational and Cheminformatic Approaches in this compound SAR Elucidation

Computational chemistry and cheminformatics are indispensable tools in modern drug discovery, facilitating the elucidation of SAR for compounds like this compound. neovarsity.orgnumberanalytics.com These methods optimize the design process by predicting the biological activity of novel analogues before their synthesis. spu.edu.sy

In silico docking has been explicitly used in the study of this compound analogues. nih.govresearchgate.net To develop FBPase inhibitors, about twenty potential analogues were modeled, and their docking affinity to the enzyme's AMP binding site was evaluated. nih.gov This computational screening led to the selection of analogues 15 and 16 as promising synthetic targets. nih.gov

More broadly, computational strategies like ligand-based and structure-based virtual screening are employed to identify new potential antibacterial agents based on the dibenzofuran scaffold. nih.govfrontiersin.org For example, a pharmacophore model was developed using a related antibacterial agent, tetrahydroxybenzofuran, to screen compound databases for molecules with similar structural features that might be active against S. aureus. nih.gov

Quantitative structure-activity relationship (QSAR) modeling is another powerful cheminformatic technique. frontiersin.orgubc.ca QSAR studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. neovarsity.org By analyzing a series of analogues, these models can identify key physicochemical properties and structural descriptors that influence activity, thereby guiding the rational design of more effective molecules. nih.govslideshare.net While detailed QSAR studies on a large library of this compound analogues have not been extensively reported, the application of such methods is a logical next step in systematically exploring the SAR of this compound class.

Mechanistic Investigations of Achyrofuran Biological Activities in Vitro and Ex Vivo Models

Achyrofuran's Interactions with Cellular Targets and Signaling Pathways

This compound has been identified as a modulator of key metabolic enzymes, most notably Fructose (B13574) 1,6-bisphosphatase (FBPase), a critical enzyme in the regulation of gluconeogenesis. nih.govsigmaaldrich.com FBPase catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a rate-limiting step in the production of glucose. uniprot.org The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, where excessive glucose production is a key pathological feature. nih.gov

| Compound | Target Enzyme | Enzyme Commission (EC) Number | Mechanism of Interaction | Significance |

|---|---|---|---|---|

| This compound | Fructose 1,6-bisphosphatase (FBPase) | 3.1.3.11 | Identified via in silico docking to bind to the allosteric AMP site. nih.govsigmaaldrich.com | Selected as a scaffold for designing novel FBPase inhibitors for potential anti-diabetic applications. nih.govnih.gov |

A primary mechanism of this compound's potent antibacterial activity is its ability to disrupt the integrity and permeability of the bacterial cell membrane. researchgate.netconicet.gov.arpatsnap.com This has been demonstrated particularly against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains. researchgate.netconicet.gov.ar

Studies have shown that while this compound is not directly bacteriolytic (meaning it does not cause the cell to rupture or lyse), it significantly compromises the cell membrane's function as a selective barrier. conicet.gov.ar This effect was confirmed using the SYTOX Green nucleic acid stain, a fluorescent dye that can only penetrate cells with compromised plasma membranes. researchgate.netconicet.gov.ar Treatment with this compound led to a marked increase in SYTOX Green uptake by S. aureus, indicating that the membrane had become permeable. conicet.gov.arpatsnap.com This disruption of membrane integrity is considered a key factor in its bactericidal action, which can kill a large population of bacteria (10^6) within 12 hours at nanomolar concentrations. researchgate.netconicet.gov.ar The 2,2'-biphenol (B158249) core within this compound's structure is thought to be crucial for this membrane-disrupting activity, a feature it shares with other natural antibiotics like MC21-A. researchgate.netconicet.gov.arpatsnap.com

| Organism | Assay | Observed Effect of this compound | Conclusion |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | SYTOX Green Uptake | Greatly compromised membrane impermeability, allowing increased dye uptake. researchgate.netconicet.gov.ar | This compound disrupts bacterial plasma membrane integrity. mdpi.com |

| Vancomycin-intermediate Staphylococcus aureus (VISA) | SYTOX Green Uptake | Highly compromised cell impermeability after short treatment. conicet.gov.ar | The mechanism of action involves damaging the cell membrane's barrier function. researchgate.net |

While direct studies focusing exclusively on this compound's impact on eukaryotic cellular processes like the cell cycle and apoptosis are limited, research on extracts and related compounds from its source plant, Achyrocline satureioides, provides significant insights. Flavonoid-rich extracts from A. satureioides, which contain compounds structurally related to this compound, have been shown to reduce proliferation and induce apoptosis in glioma cell lines. researchgate.net Furthermore, other compounds isolated from A. satureioides alongside this compound have demonstrated the ability to induce G2/M cell cycle arrest and promote apoptosis through mitochondrial-dependent caspase activation pathways in cancer cell lines. acs.org For instance, studies on human breast cancer cells showed that related compounds could activate caspase-3, -7, and -9, suggesting induction of apoptosis via the intrinsic pathway. ufrgs.br These findings suggest that dibenzofurans and associated phytochemicals from this plant are biologically active in modulating fundamental cellular processes, although further investigation is required to attribute these specific effects directly to this compound itself.

Molecular Docking and Computational Modeling of this compound-Target Interactions

Computational methods have been instrumental in elucidating the potential biological targets of this compound. nih.govmdpi.com Molecular docking, a key in silico technique, has been employed to predict and analyze the binding affinity of this compound to specific proteins. researchgate.netmdpi.com

The most prominent example is the investigation of this compound as an inhibitor of Fructose 1,6-bisphosphatase (FBPase). nih.govsigmaaldrich.com In these studies, a virtual screening of over a hundred natural products with potential anti-diabetic properties was performed. nih.gov Docking simulations predicted that this compound could effectively bind to the allosteric AMP binding site of FBPase. nih.govsigmaaldrich.com This computational insight was the basis for selecting this compound as a promising and novel chemical scaffold for the rational design of new, more potent FBPase inhibitors. nih.govgrafiati.com

Beyond FBPase, this compound and other dibenzofurans have been part of hierarchical virtual screening efforts to identify potential new antibiotics against S. aureus strains. mdpi.comnih.gov These computational approaches use molecular docking to predict interactions with essential bacterial enzymes, such as penicillin-binding protein 2 and thymidylate kinase, helping to prioritize compounds for further experimental testing. mdpi.com

Investigation of this compound as a Potentiator for Other Bioactive Compounds

The potential of this compound to act as a potentiator or synergistic agent that enhances the efficacy of other bioactive compounds, such as antibiotics or chemotherapy drugs, is not yet well-documented in dedicated studies. While some research has noted that phenolic constituents from Achyrocline satureioides can have antibacterial effects and that flavonoids from the plant can potentiate the cytotoxic effects of the chemotherapy drug temozolomide (B1682018) in glioma cells, these activities have not been specifically attributed to this compound. researchgate.netnih.gov The concept of using natural products to overcome drug resistance is an active area of research, with studies showing that compounds from various natural sources can act synergistically with conventional antibiotics against resistant bacteria. esmed.orgresearchgate.net However, specific investigations to determine if this compound itself can function as a bioenhancer for other compounds are currently lacking in the available scientific literature.

Advanced Analytical Methodologies for Achyrofuran Research and Quantification

Quantitative Spectroscopic Techniques for Achyrofuran Analysis in Research Settings

Spectroscopic methods offer a rapid and non-destructive approach for the quantitative analysis of this compound, particularly in purified solutions and for monitoring its stability.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of compounds with chromophores. This compound, possessing a dibenzofuran (B1670420) core, exhibits characteristic absorbance in the UV region. mdpi.comresearchgate.net The absorbance maximum (λmax) of this compound can be determined by scanning a solution of the pure compound across a range of wavelengths. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. youtube.com The relationship between absorbance and concentration is governed by the Beer-Lambert Law. youtube.com While UV-Vis spectroscopy is a cost-effective and straightforward method, its selectivity can be limited in complex mixtures where other components may absorb at similar wavelengths. nih.gov

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound Quantification

| Concentration (µg/mL) | Absorbance at λmax (e.g., 295 nm) |

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.765 |

| 10.0 | 1.530 |

| 20.0 | >2.5 (Dilution Required) |

This table presents a hypothetical calibration curve for this compound, illustrating the linear relationship between concentration and absorbance. The λmax of 295 nm is based on reported spectra for similar dibenzofuran structures. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy for certain molecules. capes.gov.brnih.gov Many dibenzofuran derivatives are known to be fluorescent, making this technique potentially applicable for this compound analysis. capes.gov.brekb.egresearchgate.netacs.orgacs.org The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte. nih.gov The development of a quantitative fluorescence assay for this compound would involve determining its optimal excitation and emission wavelengths and constructing a calibration curve. Quenching effects from matrix components can be a consideration in complex samples. researchgate.net

Hyphenated Chromatographic-Spectrometric Methods for this compound Detection and Quantification in Complex Biological Matrices

To overcome the selectivity limitations of standalone spectroscopic methods, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable for analyzing this compound in complex biological matrices. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the highly sensitive and selective quantification of small molecules in complex samples like cell lysates and in vitro assay mixtures. nih.govmdpi.com The development of a robust LC-MS/MS method for this compound would involve several key steps:

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed to separate this compound from other matrix components. The choice of column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid) would be optimized to achieve good peak shape and retention time.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity. This involves the selection of a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to this compound.

Method Validation: A comprehensive validation of the method would be necessary to ensure its accuracy, precision, linearity, and sensitivity, including the determination of the limit of detection (LOD) and limit of quantification (LOQ).

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 20% to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 553.3 (for [M+H]⁺ of C₃₂H₄₀O₈) |

| Product Ion (m/z) | e.g., 425.2 (hypothetical major fragment) |

| Collision Energy | Optimized for maximal product ion intensity |

This table outlines plausible LC-MS/MS parameters for the analysis of this compound, with the precursor ion corresponding to its published molecular formula. nih.govconicet.gov.ar

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds. asm.orgnih.govasm.org While this compound itself is not sufficiently volatile for direct GC-MS analysis, this method could be applied to study its potential volatile metabolites or thermal degradation products. csbsju.edu For instance, in studies investigating the stability of this compound under various conditions (e.g., high temperature, oxidative stress), GC-MS could identify smaller, volatile breakdown products. Derivatization may be required to increase the volatility of certain degradation products, such as hydroxylated fragments. nih.govasm.org

Table 3: Potential Application of GC-MS in this compound Degradation Studies

| Potential Degradation Product | Derivatization | Expected GC-MS Data |

| Small phenolic fragments | Silylation (e.g., with BSTFA) | Identification based on retention time and mass spectrum (comparison to libraries) |

| Volatile aldehydes/ketones | None required | Direct analysis, identification through mass spectral libraries |

This table illustrates a hypothetical scenario for the use of GC-MS in analyzing potential degradation products of this compound. BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common silylating agent. csbsju.edu

Development of Immunoassays and Biosensors for this compound

Immunoassays and biosensors represent promising avenues for the rapid and high-throughput detection of this compound, particularly for screening purposes.

Immunoassays

The development of a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), for this compound would require the production of antibodies that specifically recognize the molecule. nih.govgoogle.comgoogle.comdrugtargetreview.comimmusmol.com This involves synthesizing a hapten-carrier conjugate to elicit an immune response. The resulting antibodies could then be used in a competitive format where a known amount of labeled this compound competes with the this compound in the sample for binding to the antibody. The signal generated would be inversely proportional to the concentration of this compound in the sample.

Biosensors

Biosensors offer the potential for real-time and portable detection of this compound. An electrochemical biosensor, for example, could be developed by immobilizing an enzyme or antibody that interacts with this compound onto an electrode surface. researchgate.netmdpi.commdpi.com This interaction would generate a measurable electrical signal (e.g., a change in current or potential). Another approach could involve optical biosensors that utilize changes in light properties (e.g., fluorescence, surface plasmon resonance) upon the binding of this compound to a biorecognition element. mdpi.com The development of such biosensors is a complex process but could provide highly sensitive and specific detection methods.

Optimized Sample Preparation and Extraction Strategies for this compound Analytical Studies

The effective extraction of this compound from complex matrices is a critical step that significantly influences the accuracy and reliability of subsequent analytical measurements.

For cellular and in vitro samples, a common approach involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.netnih.govnih.govthermofisher.comwell-labs.com

Protein Precipitation: This initial step removes the bulk of proteins from the sample, which can interfere with chromatographic analysis. Cold acetonitrile is often used for this purpose.

Liquid-Liquid Extraction (LLE): After protein precipitation, LLE can be used to partition this compound into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) from the aqueous phase, thereby concentrating the analyte and removing polar interferences.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup than LLE. A cartridge containing a suitable sorbent (e.g., C18 for reversed-phase extraction) is used to retain this compound while allowing interfering compounds to pass through. The purified this compound is then eluted with a small volume of an organic solvent.

Pressurized liquid extraction (PLE) is another advanced technique that could be employed, particularly for solid or semi-solid samples, using elevated temperature and pressure to enhance extraction efficiency. nih.govnih.gov

Table 4: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation and removal by centrifugation | Simple, fast | May not remove all interferences, potential for analyte co-precipitation |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Good for removing polar interferences, can concentrate the analyte | Can be labor-intensive, may require large solvent volumes |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent | High selectivity and recovery, can be automated | More expensive than LLE, method development can be complex |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at high temperature and pressure | Fast, efficient, reduced solvent consumption | Requires specialized equipment |

Ecological and Biotechnological Dimensions of Achyrofuran

Natural Occurrence and Distribution of Achyrofuran in Producer Organisms (e.g., Achyrocline satureioides)

This compound is a prenylated dibenzofuran (B1670420) first identified and isolated from Achyrocline satureioides, a medicinal plant native to South America. nih.gov This plant, belonging to the Asteraceae family, is the primary known natural source of the compound. nih.gov Research involving bioassay-guided fractionation of extracts from A. satureioides led to the discovery of this compound. nih.gov

The compound has been successfully isolated from the aerial parts of Achyrocline satureioides. researchgate.net Further analysis has confirmed its presence in the dried entire plant, suggesting a broad distribution within the organism. researchgate.net While A. satureioides is the principal producer, the plant itself synthesizes a wide array of other secondary metabolites. These co-occurring compounds vary in structure and class, including other dibenzofurans, flavonoids, and α-pyrones. researchgate.netufrgs.br The chemical profile of A. satureioides highlights a complex biosynthetic capacity, with this compound being one of its unique products. researchgate.netresearchgate.net

Table 1: Selected Chemical Compounds Identified in Achyrocline satureioides

| Compound Class | Compound Name | Reference |

|---|---|---|

| Dibenzofuran | This compound | nih.govresearchgate.net |

| α-Pyrone | 23-methyl-6-O-demethylauricepyrone | researchgate.net |

| Flavonoid | Quercetin | researchgate.netufrgs.br |

| Flavonoid | Luteolin | researchgate.netufrgs.br |

| Flavonoid | 3-O-methylquercetin | researchgate.netufrgs.br |

| Flavonoid | Gnaphaliin A (5,7-dihydroxy-3,8-dimethoxyflavone) | researchgate.net |

| Bichalcone | Achyrobichalcone | researchgate.netufrgs.br |

| Phenolic Acid | Caffeic Acid | researchgate.net |

Ecological Roles and Chemical Ecology of this compound in Producer-Environment Interactions

Chemical ecology is the study of chemically-mediated interactions between living organisms and their environment. wikipedia.orgtaylorfrancis.com Secondary metabolites like this compound are not essential for primary metabolism but often play crucial roles in the survival and reproduction of the producer organism. wordpress.comkhanacademy.org These roles can include defense against pathogens and herbivores, acting as attractants for pollinators, or mediating competition with other plants (allelopathy). researchgate.netnih.gov

The documented biological activities of this compound strongly suggest its primary ecological role is defensive. Specifically, this compound has demonstrated potent antibacterial activity. mdpi.com Research has shown it is capable of killing methicillin-resistant vancomycin-intermediate Staphylococcus aureus (MRSA) in the nanomolar range, indicating a powerful antimicrobial function. mdpi.comthegoodscentscompany.commdpi.commdpi.com This activity would provide A. satureioides with a significant advantage by protecting it from infection by pathogenic microorganisms in its environment. The production of such defensive compounds is a key strategy for sessile organisms like plants to navigate a world filled with potential threats. wordpress.com

Biotechnological Production and Fermentation Strategies for this compound

The reliance on wild or cultivated plants for valuable phytochemicals presents challenges related to supply chain stability, batch-to-batch inconsistency, and environmental impact. Biotechnological production offers a promising alternative. researchgate.netnih.gov Plant cell factory approaches, such as adventitious root or cell suspension cultures, provide contained, controllable systems for producing complex plant secondary metabolites. researchgate.netmdpi.com

For a compound like this compound, establishing cell cultures of Achyrocline satureioides would be a primary step. The productivity of such cultures is often low initially but can be enhanced through various strategies. mdpi.com One of the most effective methods is elicitation, where small amounts of specific compounds (elicitors) are added to the culture to trigger a defense response and stimulate the biosynthesis of target metabolites. mdpi.com

Alternatively, microbial fermentation using an engineered host like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli represents a powerful platform for producing plant-derived compounds. nih.govnih.gov This involves transferring the entire biosynthetic pathway for this compound into the microbe. Success in this area hinges on optimizing fermentation conditions to maximize titer, yield, and productivity. nih.gov

| Process Parameter Control | Precise control of physical and chemical parameters such as pH, temperature, and dissolved oxygen to maintain optimal conditions for the microbial host. | Ensures consistent and robust production, maximizing the efficiency of the engineered metabolic pathway. | researchgate.net |

Genetic Engineering and Synthetic Biology Approaches for Enhanced this compound Biosynthesis

Genetic engineering and synthetic biology provide the tools to redesign microorganisms into efficient cell factories for producing complex natural products like this compound. nih.govwikipedia.org A prerequisite for this work is the complete elucidation of the this compound biosynthetic pathway. As a prenylated dibenzofuran, its biosynthesis is thought to proceed through a polyketide pathway, involving polyketide synthases (PKSs) and subsequent modifying enzymes like cyclases, oxygenases, and prenyltransferases. researchgate.netmdpi.com

Once the genes encoding these enzymes are identified, they can be assembled into a biosynthetic gene cluster (BGC) and introduced into a heterologous host. nih.gov Synthetic biology offers "plug-and-play" approaches for assembling and optimizing these pathways. mdpi.comnih.gov This allows for rapid testing of different enzyme combinations and expression levels to achieve functional production. nih.gov

Further enhancements can be achieved through metabolic engineering of the host organism. nih.govnih.gov This involves modifying the host's native metabolism to increase the supply of essential precursors required for this compound biosynthesis, such as acetyl-CoA and malonyl-CoA for the polyketide backbone, and dimethylallyl pyrophosphate (DMAPP) for the prenyl group. hznu.edu.cn Concurrently, competing metabolic pathways that divert these precursors away from the target product can be downregulated or knocked out. nih.govresearchgate.net These strategies collectively aim to funnel the host's metabolic resources towards the efficient and high-titer production of this compound. frontiersin.orgfao.org

Table 3: Genetic Engineering and Synthetic Biology Strategies for this compound Production

| Approach | Description | Objective | Reference |

|---|---|---|---|

| Heterologous Pathway Reconstruction | Assembling the complete set of genes for this compound biosynthesis from A. satureioides and expressing them in a microbial host like E. coli or S. cerevisiae. | Establish de novo production of this compound in a fast-growing, fermentable organism. | nih.govnih.gov |

| Precursor Supply Enhancement | Overexpressing key enzymes in the host's central metabolism (e.g., in glycolysis or the pentose (B10789219) phosphate (B84403) pathway) to boost the pool of precursors like acetyl-CoA and malonyl-CoA. | Increase the availability of building blocks for the this compound molecule, pushing the metabolic flux towards the product. | mdpi.comhznu.edu.cn |

| Enzyme Engineering | Modifying the biosynthetic enzymes themselves (e.g., the PKS) through directed evolution or rational design to improve their activity, stability, or specificity. | Overcome bottlenecks in the biosynthetic pathway caused by inefficient enzymes. | mdpi.com |

| Elimination of Competing Pathways | Using gene knockout technologies (e.g., CRISPR-Cas9) to delete genes of pathways that compete for essential precursors. | Maximize the carbon flux directed towards this compound biosynthesis, thereby increasing yield. | researchgate.net |

| Transcription Factor Engineering | Engineering or overexpressing specific transcription factors to globally regulate the expression of the biosynthetic pathway genes. | Coordinate the expression of multiple genes in the pathway for balanced and high-level production. | wikipedia.org |

Emerging Research Avenues and Future Directions in Achyrofuran Studies

Integration of Omics Technologies (e.g., Metabolomics, Lipidomics) in Achyrofuran Research

The comprehensive study of metabolites and lipids within a biological system, known as metabolomics and lipidomics, respectively, offers a powerful lens through which to view the effects of bioactive compounds. nih.govnih.gov These "omics" technologies provide a molecular snapshot of the dynamic metabolic response of cells or organisms to external stimuli, such as treatment with a compound like this compound. nih.gov By analyzing the global changes in small molecules, researchers can gain profound insights into the compound's mechanism of action, identify biomarkers of its effect, and uncover novel cellular pathways it may modulate.

Metabolomics is the comprehensive analysis of all small-molecule metabolites (<1500 Daltons) in a biological sample, reflecting the downstream output of genomic, transcriptomic, and proteomic activities. nih.gov Lipidomics, a subfield of metabolomics, focuses specifically on the entire lipid profile (the lipidome). nih.govnih.gov Given that this compound has been shown to affect fundamental biological processes, its impact on cellular metabolism is likely to be significant.

Future research could employ these technologies in several ways:

Mechanism of Action Studies: Untargeted metabolomics and lipidomics analyses on bacteria or mammalian cells treated with this compound could reveal which metabolic pathways are most significantly perturbed. For example, its potent antibacterial activity against Staphylococcus aureus might be elucidated by identifying disruptions in bacterial cell wall synthesis, energy metabolism, or nucleotide pathways. conicet.gov.arresearchgate.net

Biomarker Discovery: In the context of its antihyperglycemic effects, metabolomic profiling of biofluids from animal models treated with this compound could identify specific biomarkers that correlate with its glucose-lowering activity. nih.gov

Pathway Analysis: By mapping the observed metabolic changes onto known biochemical pathways, researchers can generate new hypotheses about the molecular targets of this compound.

A typical workflow for integrating these technologies into this compound research would involve sample collection (e.g., treated cells, biofluids), metabolite extraction, analysis using techniques like mass spectrometry coupled with chromatography (LC-MS or GC-MS), data processing, and finally, functional interpretation. mdpi.comlcms.czmasseycancercenter.org

Advanced Computational Chemistry and Artificial Intelligence in this compound Drug Design and Mechanism Prediction

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netnih.govbioscipublisher.com These methods are particularly valuable for natural products like this compound, where understanding structure-activity relationships and predicting molecular interactions can guide synthetic efforts and biological testing.

In silico docking methods have already been employed to study how this compound and its analogues might bind to therapeutic targets. nih.gov For instance, docking studies were used to evaluate the interaction of this compound analogues with fructose (B13574) 1,6-bisphosphatase (FBPase), a target for anti-diabetic drugs, providing a rationale for synthesizing specific derivatives. nih.gov Hierarchical virtual screening has also been used to identify polyoxygenated dibenzofurans with potential antibacterial activity against S. aureus strains. mdpi.com

The integration of more advanced computational tools and AI offers further opportunities:

AI-Powered Target Identification: AI algorithms can be trained on vast biological datasets (omics data, clinical data, scientific literature) to predict novel protein targets for this compound. harvard.edu

Mechanism Prediction: AI models, particularly those using machine learning, can analyze interaction patterns between a ligand and a protein to detect subtle differences that determine activity. riken.jpmedrxiv.org This could help elucidate the precise mechanism by which this compound exerts its antibacterial or antihyperglycemic effects.

De Novo Design: Generative AI models can design novel this compound analogues in silico with optimized properties, such as improved potency, better solubility, or reduced toxicity. nih.govnih.gov These models can explore a vast chemical space to propose structures that can then be prioritized for synthesis.

Property Prediction: AI can predict key drug-like properties (e.g., absorption, distribution, metabolism, excretion, toxicity - ADMET) for virtual this compound derivatives, helping to select the most promising candidates for development and reducing the need for extensive physical testing. harvard.edu

Table 1: Application of Computational and AI Methods in this compound Research

| Method | Application in this compound Research | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding poses and affinity of this compound analogues to protein targets (e.g., FBPase, bacterial enzymes). | Identify key interactions, guide analogue design, and help rationalize biological activity. | nih.govmdpi.com |

| Virtual Screening | Screen large compound libraries against a target to find molecules with a similar dibenzofuran (B1670420) scaffold. | Discover new hits with potential antibacterial or other therapeutic activities. | nih.govmdpi.com |

| Machine Learning (ML) | Predict biological activity, ADMET properties, and potential molecular targets based on chemical structure. | Accelerate lead optimization and prioritize compounds for synthesis and testing. | bioscipublisher.comharvard.edu |

| Generative AI | Design novel this compound analogues de novo with desired properties. | Generate innovative molecular structures with potentially superior efficacy and safety profiles. | nih.govnih.gov |

Exploration of Novel Synthetic Methodologies for this compound and its Advanced Analogues

A significant hurdle in the study of this compound is the lack of a reported total synthesis. ekb.egbiointerfaceresearch.com The development of efficient and versatile synthetic routes is crucial for confirming its structure, determining its absolute stereochemistry, and producing sufficient quantities for advanced biological evaluation. Research has so far focused on the synthesis of the dibenzofuran core and simpler analogues. ekb.egbiointerfaceresearch.com

A preparation of a key precursor, dubbed "pre-achyrofuran," has been reported. ekb.egbiointerfaceresearch.com This route involved several steps, including:

Prenylation of 1,3,5-trimethoxybenzene.

Vilsmeier-Haack formylation.

Scandium triflate-catalyzed diazoalkyl insertion.

A multi-step sequence involving reduction, demethylation, and oxidation.

Final oxidative dimerization/cyclization to yield the "pre-achyrofuran" structure. ekb.eg

Other established methods for constructing the dibenzofuran skeleton, which could be adapted for this compound synthesis, include the Pschorr reaction and modern palladium-catalyzed cyclizations. biointerfaceresearch.com A more recent approach involves a copper-catalyzed cyclization of cyclic diaryliodonium salts in water to form the dibenzofuran ring system efficiently. acs.org

Future synthetic research should focus on:

Total Synthesis: Completing the first total synthesis of this compound. This would definitively confirm its proposed structure and provide access to the natural product from chemical sources.

Stereoselective Synthesis: The structure of this compound contains three stereogenic centers whose configurations have not been determined. nih.gov A key goal for future synthetic work will be to develop asymmetric methodologies that allow for the controlled, stereoselective synthesis of all possible stereoisomers. This is essential for identifying the most biologically active isomer.

Analogue Development: Creating novel synthetic methods to efficiently generate a library of advanced analogues. This includes modifying the side chains and the substitution pattern on the dibenzofuran core to probe the structure-activity relationship (SAR). bc.edu

Process Efficiency: Improving the yields and reducing the number of steps in current synthetic sequences to make the synthesis of this compound and its analogues more practical and scalable.

Addressing Challenges and Identifying Opportunities for Future Academic Research on this compound

Despite its promise, research on this compound faces several challenges that also represent significant opportunities for academic investigation. The urgent need for new therapeutic agents, particularly antibiotics to combat multidrug-resistant organisms, places natural products like this compound at the forefront of discovery efforts. esmed.org

Key Challenges:

Lack of Total Synthesis: As mentioned, the absence of a total synthesis hampers research by limiting the supply of the pure compound and preventing the definitive assignment of its stereochemistry. ekb.egbiointerfaceresearch.com

Undefined Stereochemistry: The biological activity of chiral molecules can be highly dependent on their 3D structure. Without knowing the absolute configuration of the active form of this compound, rational drug design is challenging. nih.gov

Incomplete SAR Data: There is currently no conclusive information on the structure-activity relationships for this class of dibenzofurans, making it difficult to predict how structural modifications will impact biological activity. mdpi.com

Mechanism of Action: While its antibacterial and antihyperglycemic effects are documented, the precise molecular mechanisms remain to be fully elucidated. nih.govconicet.gov.ar

Opportunities for Academic Research:

Natural Product Synthesis: The chemical complexity of this compound makes its total synthesis an attractive and challenging target for academic research groups specializing in synthetic organic chemistry.

Antibiotic Development: With pharmaceutical companies largely withdrawing from antibiotic research due to economic factors, academic institutions and smaller biotech companies are now the primary drivers of innovation in this critical area. esmed.org this compound's potent activity against methicillin-resistant Staphylococcus aureus (MRSA) makes it a highly valuable lead compound for academic drug discovery programs. conicet.gov.arresearchgate.net

Interdisciplinary Collaboration: The study of this compound is inherently interdisciplinary, requiring collaboration between natural product chemists, synthetic chemists, computational scientists, microbiologists, and pharmacologists. This provides a rich environment for academic research.

Exploring New Therapeutic Areas: While its antibacterial and antihyperglycemic activities are most studied, the unique dibenzofuran scaffold could possess other biological activities waiting to be discovered. Academic screening programs could test this compound against a wide range of biological targets.

Further investigation into this compound's cytotoxicity, pharmacokinetics, and in vivo efficacy is essential to advance it as a potential clinical candidate. conicet.gov.ar The exploration of this unique natural product by academic researchers holds the key to overcoming current challenges and translating its therapeutic promise into tangible benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.